molecular formula C9H6N4O2 B11896881 Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11896881
M. Wt: 202.17 g/mol
InChI Key: NBMPNKDCAXFWJD-UHFFFAOYSA-N
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Description

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylate ester at the 4-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-D]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-D]pyrimidine core.

    Final Conversion to this compound: The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, affecting enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis by modulating the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a cyano group and a carboxylate ester makes it a versatile scaffold for further chemical modifications and biological evaluations .

Biological Activity

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate (CAS No. 1095822-75-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₉H₆N₄O₂
  • Molecular Weight : 202.17 g/mol
  • CAS Number : 1095822-75-5

Research indicates that this compound functions primarily as an inhibitor of calcium-dependent protein kinases (CDPKs), particularly those from Plasmodium falciparum, the causative agent of malaria. The compound has been shown to exhibit promising inhibitory activity against PfCDPK4 and PfCDPK1, with IC50 values ranging from 0.210 to 0.589 μM, indicating its potency as a potential therapeutic agent against malaria .

Synthesis and Structure

The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. The structural framework consists of a pyrrole-pyrimidine scaffold, which is crucial for its biological activity. The introduction of the cyano group at the C-5 position enhances its interaction with target proteins through hydrogen bonding and hydrophobic interactions.

Inhibitory Activity

A series of studies have evaluated the inhibitory effects of various pyrrolo[2,3-D]pyrimidine derivatives on CDPKs:

CompoundTarget KinaseIC50 (μM)
This compoundPfCDPK40.210 - 0.530
This compoundPfCDPK10.589

These findings suggest that modifications to the molecular structure can significantly influence the binding affinity and selectivity for specific kinases.

Case Studies

  • Targeting Malaria : A study focused on designing bumped kinase inhibitors (BKIs) highlighted the efficacy of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine derivatives in inhibiting CDPKs involved in Plasmodium falciparum life cycle stages. The results indicated that these compounds could potentially disrupt essential signaling pathways in the parasite .
  • Cancer Research : Other studies have explored the potential of similar compounds in inhibiting heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival. The structure-based design approach has led to the identification of several potent Hsp90 inhibitors derived from pyrrolo[2,3-D]pyrimidine scaffolds .

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H6N4O2/c1-15-9(14)7-6-5(2-10)3-11-8(6)13-4-12-7/h3-4H,1H3,(H,11,12,13)

InChI Key

NBMPNKDCAXFWJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=N1)C#N

Origin of Product

United States

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